molecular formula C7H14O2 B1381420 (3-Ethoxycyclobutyl)methanol CAS No. 1695777-49-1

(3-Ethoxycyclobutyl)methanol

Cat. No.: B1381420
CAS No.: 1695777-49-1
M. Wt: 130.18 g/mol
InChI Key: SJZPRQXWBHBKOG-UHFFFAOYSA-N
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Description

(3-Ethoxycyclobutyl)methanol is an organic compound with the molecular formula C7H14O2 It features a cyclobutane ring substituted with an ethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl cyclobutanecarboxylate with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes ensure high yields and purity of the final product, making it suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed:

    Oxidation: Formation of (3-Ethoxycyclobutyl)aldehyde or (3-Ethoxycyclobutyl)ketone.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of various substituted cyclobutane compounds.

Scientific Research Applications

(3-Ethoxycyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxycyclobutyl)methanol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

    Cyclobutanemethanol: Similar structure but lacks the ethoxy group.

    Ethylcyclobutane: Similar structure but lacks the hydroxyl group.

    Methoxycyclobutane: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness: (3-Ethoxycyclobutyl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-ethoxycyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-9-7-3-6(4-7)5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZPRQXWBHBKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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